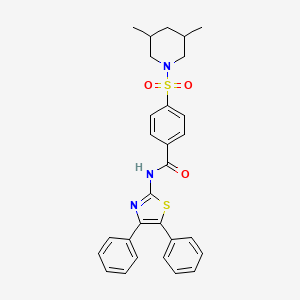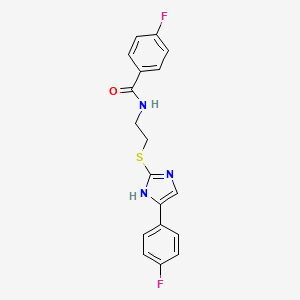
1-Methoxyquinolin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxyquinolin-1-ium perchlorate is a chemical compound with the molecular formula C10H10ClNO5. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-Methoxyquinolin-1-ium perchlorate typically involves the reaction of quinoline derivatives with methanol and perchloric acid. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Methoxyquinolin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered biological activities.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups, leading to the formation of diverse quinoline derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxyquinolin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxyquinolin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may inhibit specific enzymes or bind to receptors, leading to altered cellular functions. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms involved.
Vergleich Mit ähnlichen Verbindungen
1-Methoxyquinolin-1-ium perchlorate can be compared with other quinoline derivatives, such as:
Quinoline N-oxide: Similar in structure but with an oxygen atom bonded to the nitrogen.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinoline-2-carboxylic acid: Another derivative with different functional groups attached to the quinoline ring.
The uniqueness of this compound lies in its specific methoxy and perchlorate groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
IUPAC Name |
1-methoxyquinolin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10NO.ClHO4/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZMVHJAAAWIEK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[N+]1=CC=CC2=CC=CC=C21.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2525501.png)


![2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2525504.png)
![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2525505.png)
![9-(3,4-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2525506.png)
![{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate](/img/structure/B2525508.png)
![2-methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine](/img/structure/B2525509.png)

![1-methanesulfonyl-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2525513.png)
![Tert-butyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2525518.png)
![4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2525519.png)
